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molecular formula C5H3N3 B1316004 Pyridazine-4-carbonitrile CAS No. 68776-62-5

Pyridazine-4-carbonitrile

Cat. No. B1316004
M. Wt: 105.1 g/mol
InChI Key: QXOXHGUPISQLPW-UHFFFAOYSA-N
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Patent
US08486979B2

Procedure details

The title compound was prepared according to the procedure of Example 79C using the product of Example 83C and hydroxylamine (Aldrich). 1H NMR (300 MHz, DMSO-d6) δ 6.19 (s, 2 H), 7.87 (dd, J=5.4, 2.4 Hz, 1 H), 9.25 (dd, J=5.4, 1.4 Hz, 1 H), 9.46 (dd, J=2.4, 1.4 Hz, 1 H), 10.36 (s, 1 H) ppm; MS (DCI/NH3) m/z 139 (M+H)+, 156 (M+NH4)+.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][C:4]([C:7]#N)=[CH:3][N:2]=1.[NH2:9][OH:10].[NH3:11]>>[OH:10][N:9]=[C:7]([C:4]1[CH:5]=[CH:6][N:1]=[N:2][CH:3]=1)[NH2:11]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1=NC=C(C=C1)C#N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NO
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ON=C(N)C1=CN=NC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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